N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxyaniline and 3-chloro-2-methylphenylpiperazine.
Formation of Intermediate: The starting materials undergo a series of reactions, including nucleophilic substitution and acylation, to form an intermediate compound.
Final Product: The intermediate is then reacted with acetic anhydride under controlled conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels that the compound binds to or modulates.
Pathways Involved: Cellular signaling pathways that are affected by the compound’s activity, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- N-(5-chloro-2-methoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide is unique due to its specific substitution pattern on the phenyl and piperazine rings, which may confer distinct pharmacological properties compared to similar compounds.
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(4-(3-chloro-2-methylphenyl)piperazin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Formula: C18H15Cl2N3O2
Molecular Weight: 380.22 g/mol
IUPAC Name: this compound
InChIKey: BKSXDXPWGLCLAS-BQYQJAHWSA-N
The compound's structure features a piperazine ring, which is commonly associated with various biological activities, particularly in the realm of psychopharmacology and oncology.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer potential. For instance, derivatives that include piperazine structures have been shown to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activities
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects. The compound may influence neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating disorders such as depression and anxiety.
Case Study: Serotonin Receptor Modulation
In a study examining the effects of piperazine derivatives on serotonin receptors, it was found that modifications to the phenyl group significantly enhanced receptor affinity and selectivity. This suggests that this compound could potentially serve as a lead compound for developing new antidepressants.
Toxicity and Safety Profile
While the compound shows promise in various therapeutic areas, understanding its toxicity is crucial. Preliminary toxicity assessments indicate that while some derivatives exhibit low toxicity profiles, others may present risks at higher concentrations.
Table 2: Toxicity Data Overview
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23Cl2N3O2/c1-14-16(22)4-3-5-18(14)25-10-8-24(9-11-25)13-20(26)23-17-12-15(21)6-7-19(17)27-2/h3-7,12H,8-11,13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYFFHNDOWCSAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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